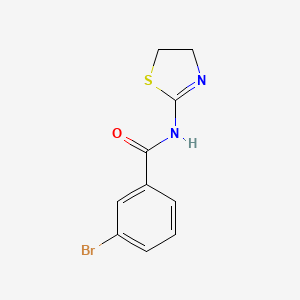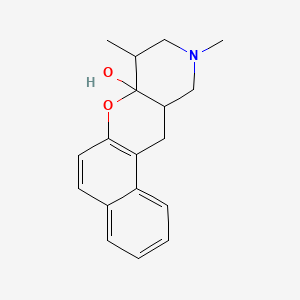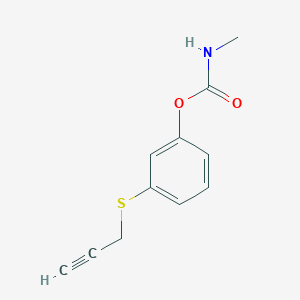
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-ylsulfanyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate typically involves the reaction of 3-(prop-2-yn-1-ylsulfanyl)phenol with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and standard laboratory conditions such as room temperature and atmospheric pressure .
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in drug development .
Vergleich Mit ähnlichen Verbindungen
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate can be compared with other similar compounds, such as:
3-(Prop-2-yn-1-ylsulfanyl)phenol: This compound lacks the carbamate group and is used as a precursor in the synthesis of this compound.
Phenyl methylcarbamate: This compound lacks the prop-2-yn-1-ylsulfanyl group and is used as a pesticide.
3-(Prop-2-yn-1-ylsulfanyl)aniline: This compound has an amine group instead of a carbamate group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3938-26-9 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(3-prop-2-ynylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2S/c1-3-7-15-10-6-4-5-9(8-10)14-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13) |
InChI-Schlüssel |
UNOPGNJKQODKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC(=CC=C1)SCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


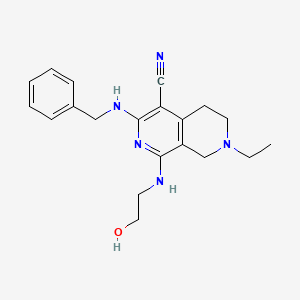
![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
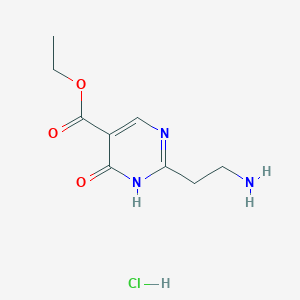
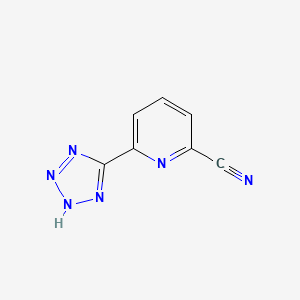
methyl]cyclopentanol](/img/structure/B14165457.png)
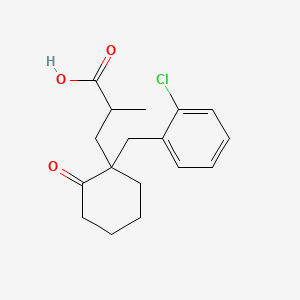
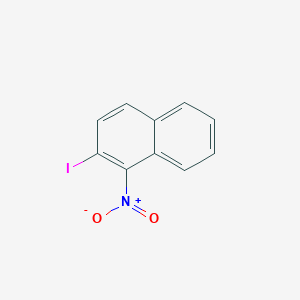
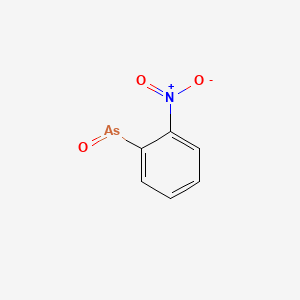
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
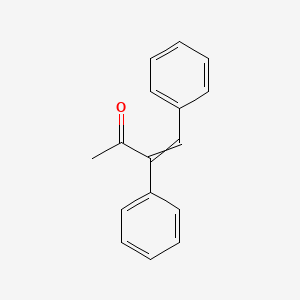
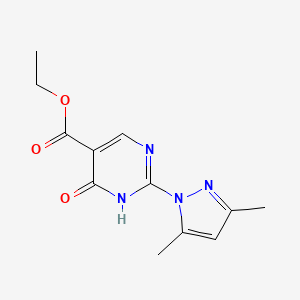
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
